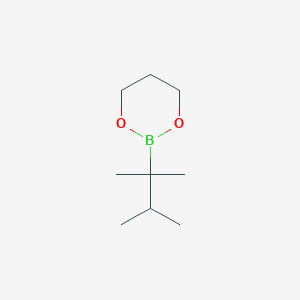
3-(4-Methoxyphenyl)-6-(4-nitrophenyl)-4-oxo-1,2,4lambda~5~-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Methoxyphenyl)-6-(4-nitrophenyl)-4-oxo-1,2,4lambda~5~-triazine is a complex organic compound that belongs to the class of triazines. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of methoxy and nitro functional groups attached to phenyl rings, which are further connected to a triazine core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-6-(4-nitrophenyl)-4-oxo-1,2,4lambda~5~-triazine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 4-methoxybenzaldehyde and 4-nitrobenzohydrazide in the presence of a suitable catalyst can lead to the formation of the desired triazine compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Methoxyphenyl)-6-(4-nitrophenyl)-4-oxo-1,2,4lambda~5~-triazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Halogenation using bromine (Br2) or chlorination using thionyl chloride (SOCl2).
Major Products
Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.
Reduction: Formation of 4-aminophenyl derivatives.
Substitution: Formation of halogenated phenyl derivatives.
Applications De Recherche Scientifique
3-(4-Methoxyphenyl)-6-(4-nitrophenyl)-4-oxo-1,2,4lambda~5~-triazine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-(4-Methoxyphenyl)-6-(4-nitrophenyl)-4-oxo-1,2,4lambda~5~-triazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, the nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or apoptosis. The methoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Methoxyphenyl)-6-phenyl-4-oxo-1,2,4lambda~5~-triazine: Lacks the nitro group, resulting in different reactivity and biological activity.
3-Phenyl-6-(4-nitrophenyl)-4-oxo-1,2,4lambda~5~-triazine: Lacks the methoxy group, affecting its solubility and interaction with biological targets.
Uniqueness
The presence of both methoxy and nitro groups in 3-(4-Methoxyphenyl)-6-(4-nitrophenyl)-4-oxo-1,2,4lambda~5~-triazine imparts unique chemical and biological properties. The methoxy group enhances solubility and membrane permeability, while the nitro group contributes to its redox activity and potential cytotoxic effects. This combination makes it a valuable compound for various research applications.
Propriétés
Numéro CAS |
65739-47-1 |
|---|---|
Formule moléculaire |
C16H12N4O4 |
Poids moléculaire |
324.29 g/mol |
Nom IUPAC |
3-(4-methoxyphenyl)-6-(4-nitrophenyl)-4-oxido-1,2,4-triazin-4-ium |
InChI |
InChI=1S/C16H12N4O4/c1-24-14-8-4-12(5-9-14)16-18-17-15(10-19(16)21)11-2-6-13(7-3-11)20(22)23/h2-10H,1H3 |
Clé InChI |
OVPYRZJTYQOQGE-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=[N+](C=C(N=N2)C3=CC=C(C=C3)[N+](=O)[O-])[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-[Methylenebis(oxymethylene)]bis(4-methylbenzene)](/img/structure/B14486183.png)
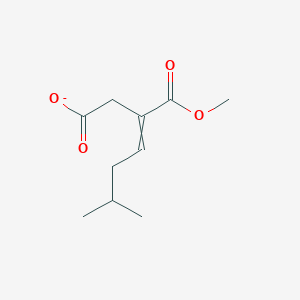
![5-Methyl-1-{(2R,5R)-4-oxo-5-[(triphenylmethoxy)methyl]oxolan-2-yl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14486185.png)
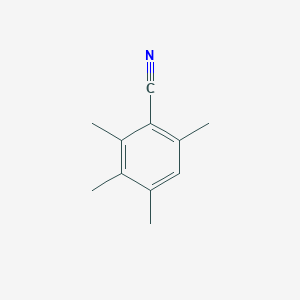
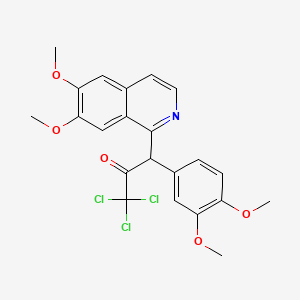

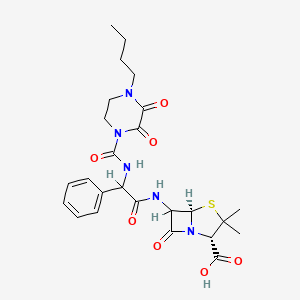
![Dimethyl [bromo(difluoro)methyl]phosphonate](/img/structure/B14486209.png)
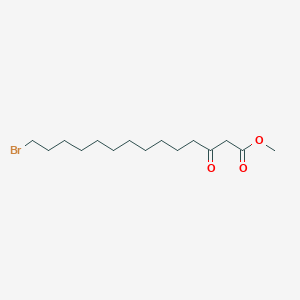
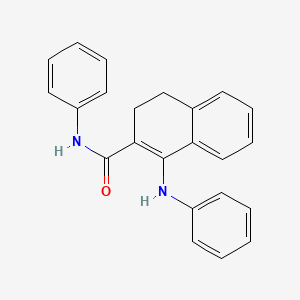
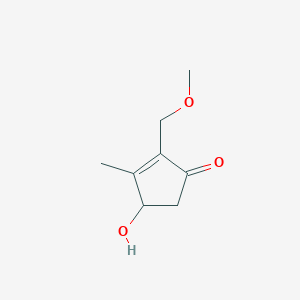
![2-{[1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl]sulfanyl}pyridine](/img/structure/B14486239.png)
